Ethyl 3-(sec-butylamino)propanoate

Descripción general

Descripción

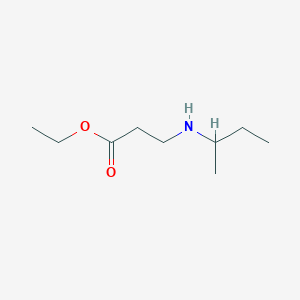

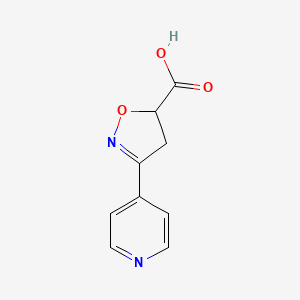

Ethyl 3-(sec-butylamino)propanoate is a chemical compound with the molecular formula C9H19NO2 . It is also known as 3-Pyrrolidinepropanoic acid, ethyl ester .

Synthesis Analysis

The synthesis of Ethyl 3-(sec-butylamino)propanoate involves the reaction of propyl acrylate and sec-butylamine. This reaction yielded a product with a boiling point of 74 °C (4 torr) .Molecular Structure Analysis

The molecular structure of Ethyl 3-(sec-butylamino)propanoate consists of a total of 30 bonds. These include 11 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

Ethyl 3-(sec-butylamino)propanoate has a molecular weight of 173.26 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the sources.Aplicaciones Científicas De Investigación

Application in Green Chemistry

- Scientific Field : Green Chemistry

- Summary of the Application : “Ethyl 3-(sec-butylamino)propanoate” is used in the design and evaluation of switchable-hydrophilicity solvents (SHSs) . SHSs are solvents that can switch reversibly between one form that is miscible with water to another that forms a biphasic mixture with water .

- Methods of Application or Experimental Procedures : The transformation to the water-miscible form is triggered using CO2 at 1 bar, and the reverse is achieved by removing CO2 . The change in miscibility is due to an acid–base reaction between either hydrated CO2 or carbonic acid in the carbonated water and the SHS, resulting in the hydrophilic bicarbonate salt of the protonated SHS .

- Results or Outcomes : The use of SHSs, in combination with water, has been proposed as an alternative to distillation for solvent removal that does not require the use of volatile compounds . This behavior has been exploited as a method for removing solvent from products such as soybean oil, algae oil, bitumen, and high-density polystyrene powder .

Application in Proteomics Research

- Scientific Field : Proteomics Research

- Summary of the Application : “Ethyl 3-(sec-butylamino)propanoate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures in proteomics research can vary widely and are often proprietary or specific to the research being conducted .

- Results or Outcomes : The outcomes of proteomics research can also vary widely, but they often involve gaining a better understanding of protein structures and functions, which can have applications in fields like medicine and biology .

Application in Switchable-Hydrophilicity Solvents

- Scientific Field : Green Chemistry

- Summary of the Application : “Ethyl 3-(sec-butylamino)propanoate” is used in the design and evaluation of switchable-hydrophilicity solvents (SHSs) . SHSs are solvents that can switch reversibly between one form that is miscible with water to another that forms a biphasic mixture with water .

- Methods of Application or Experimental Procedures : The transformation to the water-miscible form is triggered using CO2 at 1 bar, and the reverse is achieved by removing CO2 . The change in miscibility is due to an acid–base reaction between either hydrated CO2 or carbonic acid in the carbonated water and the SHS, resulting in the hydrophilic bicarbonate salt of the protonated SHS .

- Results or Outcomes : The use of SHSs, in combination with water, has been proposed as an alternative to distillation for solvent removal that does not require the use of volatile compounds . This behavior has been exploited as a method for removing solvent from products such as soybean oil, algae oil, bitumen, and high-density polystyrene powder .

Application in Proteomics Research

- Scientific Field : Proteomics Research

- Summary of the Application : “Ethyl 3-(sec-butylamino)propanoate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures in proteomics research can vary widely and are often proprietary or specific to the research being conducted .

- Results or Outcomes : The outcomes of proteomics research can also vary widely, but they often involve gaining a better understanding of protein structures and functions, which can have applications in fields like medicine and biology .

Application in Switchable-Hydrophilicity Solvents

- Scientific Field : Green Chemistry

- Summary of the Application : “Ethyl 3-(sec-butylamino)propanoate” is used in the design and evaluation of switchable-hydrophilicity solvents (SHSs) . SHSs are solvents that can switch reversibly between one form that is miscible with water to another that forms a biphasic mixture with water .

- Methods of Application or Experimental Procedures : The transformation to the water-miscible form is triggered using CO2 at 1 bar, and the reverse is achieved by removing CO2 . The change in miscibility is due to an acid–base reaction between either hydrated CO2 or carbonic acid in the carbonated water and the SHS, resulting in the hydrophilic bicarbonate salt of the protonated SHS .

- Results or Outcomes : The use of SHSs, in combination with water, has been proposed as an alternative to distillation for solvent removal that does not require the use of volatile compounds . This behavior has been exploited as a method for removing solvent from products such as soybean oil, algae oil, bitumen, and high-density polystyrene powder .

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 3-(butan-2-ylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-8(3)10-7-6-9(11)12-5-2/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLZGYGTVCVQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(sec-butylamino)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1386017.png)

![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)

![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine](/img/structure/B1386037.png)